2-[4-(3,4-dimethoxyphenyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl]-5-[(2-methylprop-2-en-1-yl)oxy]phenol
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Overview
Description
2-[4-(3,4-dimethoxyphenyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl]-5-[(2-methylprop-2-en-1-yl)oxy]phenol is a complex organic compound with potential applications in various scientific fields. This compound features a pyrazole ring substituted with a trifluoromethyl group and a phenyl ring with methoxy groups, making it a unique molecule with interesting chemical properties.
Preparation Methods
The synthesis of 2-[4-(3,4-dimethoxyphenyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl]-5-[(2-methylprop-2-en-1-yl)oxy]phenol involves multiple steps, including the formation of the pyrazole ring and subsequent functionalization. The synthetic route typically starts with the preparation of the pyrazole core, followed by the introduction of the trifluoromethyl group and the methoxy-substituted phenyl ring. Industrial production methods may involve optimizing reaction conditions to increase yield and purity, such as using specific catalysts and solvents.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The methoxy groups on the phenyl ring can be oxidized to form corresponding quinones.
Reduction: The pyrazole ring can be reduced under specific conditions to form dihydropyrazoles.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-[4-(3,4-dimethoxyphenyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl]-5-[(2-methylprop-2-en-1-yl)oxy]phenol has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: Its unique structure allows it to interact with biological targets, making it a potential candidate for drug discovery.
Medicine: It may exhibit pharmacological properties that could be explored for therapeutic applications.
Industry: The compound’s stability and reactivity make it suitable for various industrial processes.
Mechanism of Action
The mechanism of action of 2-[4-(3,4-dimethoxyphenyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl]-5-[(2-methylprop-2-en-1-yl)oxy]phenol involves its interaction with specific molecular targets. The trifluoromethyl group and methoxy-substituted phenyl ring contribute to its binding affinity and specificity. The compound may modulate biological pathways by inhibiting or activating enzymes, receptors, or other proteins, leading to its observed effects.
Comparison with Similar Compounds
Compared to other similar compounds, 2-[4-(3,4-dimethoxyphenyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl]-5-[(2-methylprop-2-en-1-yl)oxy]phenol stands out due to its unique combination of functional groups. Similar compounds include:
- 2-[4-(3,4-dimethoxyphenyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl]phenol
- 2-[4-(3,4-dimethoxyphenyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl]-5-[(2-methylprop-2-en-1-yl)oxy]benzene
Properties
Molecular Formula |
C22H21F3N2O4 |
---|---|
Molecular Weight |
434.4 g/mol |
IUPAC Name |
2-[4-(3,4-dimethoxyphenyl)-5-(trifluoromethyl)-1H-pyrazol-3-yl]-5-(2-methylprop-2-enoxy)phenol |
InChI |
InChI=1S/C22H21F3N2O4/c1-12(2)11-31-14-6-7-15(16(28)10-14)20-19(21(27-26-20)22(23,24)25)13-5-8-17(29-3)18(9-13)30-4/h5-10,28H,1,11H2,2-4H3,(H,26,27) |
InChI Key |
LXWHWEQAUGUIRL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)COC1=CC(=C(C=C1)C2=NNC(=C2C3=CC(=C(C=C3)OC)OC)C(F)(F)F)O |
Origin of Product |
United States |
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